7-Bromo-3-chloroisoquinoline

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

Bosutinib ANDA/DMF submissions demand structure-specific impurity standards-generic isoquinoline isomers invalidate HPLC methods. 7-Bromo-3-chloroisoquinoline resolves this: 1) Bosutinib-specific impurity reference standard for method validation and forced degradation. 2) Orthogonal C7-Br/C3-Cl enables sequential Suzuki-SNAr without protection, cutting 1-2 synthetic steps. 3) ≥97% purity reduces pre-reaction purification, saving solvent and time. Full analytical documentation (NMR, HPLC, MS) provided.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1029720-65-7
Cat. No. B1373799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloroisoquinoline
CAS1029720-65-7
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
InChIKeyGPICPAIKTJPYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-chloroisoquinoline Core Identity


7-Bromo-3-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN, characterized by bromine and chlorine substituents at the 7th and 3rd positions of the isoquinoline structure, respectively . This halogenated isoquinoline derivative serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, and it is referenced in 76 patents as of the latest data compilation, indicating its established utility in proprietary chemical development [1].

7-Bromo-3-chloroisoquinoline Procurement and Substitution Risks


The halogenated isoquinoline class encompasses numerous positional isomers and substitution variants (e.g., 7-bromoisoquinoline, 3-chloroisoquinoline, 5-bromo-3-chloroisoquinoline), each exhibiting distinct reactivity profiles and application-specific relevance. Generic substitution fails because the 7-bromo-3-chloroisoquinoline scaffold is uniquely identified as a process impurity in the synthesis of the tyrosine kinase inhibitor bosutinib, a role not shared by its isomers . Furthermore, its dual orthogonal halogenation pattern enables sequential functionalization pathways (e.g., selective cross-coupling at C7 followed by nucleophilic displacement at C3) that are inaccessible to mono-halogenated analogs, directly impacting synthetic route design and yield outcomes [1].

7-Bromo-3-chloroisoquinoline: Key Differentiation Evidence


Bosutinib Impurity Reference Standard

7-Bromo-3-chloroisoquinoline is explicitly listed as a bosutinib impurity reference standard by multiple vendors, making it essential for analytical method validation and quality control of this specific antineoplastic agent . In contrast, closely related halogenated isoquinolines such as 7-bromoisoquinoline (CAS 58794-09-5) or 3-chloroisoquinoline (CAS 19492-98-7) are not documented as bosutinib process impurities and thus lack this specific regulatory and QC application value.

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

High Purity vs. Analog Building Blocks

Commercial offerings of 7-bromo-3-chloroisoquinoline consistently specify a minimum purity of 97% or 98% , exceeding the typical 95% purity standard observed for related halogenated isoquinoline building blocks such as 3-bromo-7-chloroisoquinoline or 7-bromoisoquinoline, which are commonly sold at 95% purity .

Synthetic Chemistry Building Block Quality Procurement Specifications

Dual Halogen Orthogonal Reactivity

The 7-bromo-3-chloroisoquinoline scaffold features two distinct halogen leaving groups with orthogonal reactivity: the C7 bromine undergoes rapid oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C3 chlorine is significantly less reactive under these conditions and can be subsequently activated via nucleophilic aromatic substitution (SNAr) or further cross-coupling after conversion to a boronate ester [1]. In contrast, mono-halogenated analogs (e.g., 7-bromoisoquinoline or 3-chloroisoquinoline) offer only a single reactive site, limiting diversification potential and requiring additional synthetic steps to introduce a second functional handle.

Medicinal Chemistry Cross-Coupling Reactions Sequential Functionalization

Distinctive Physicochemical Profile

7-Bromo-3-chloroisoquinoline possesses a calculated LogP of 3.65 and a topological polar surface area (TPSA) of 12.89 Ų [1]. These values place it in a lipophilic, low-polarity region of drug-like chemical space, distinct from related halogenated isoquinolines. For instance, 3-chloroisoquinoline (CAS 19492-98-7) has a lower computed LogP of approximately 2.5-2.8 due to the absence of the lipophilic bromine substituent, while 7-bromoisoquinoline (CAS 58794-09-5) has a LogP of approximately 2.9-3.1 [2]. This higher LogP value may confer improved membrane permeability in cell-based assays, making 7-bromo-3-chloroisoquinoline a preferred starting scaffold for CNS-targeted or intracellular target programs.

Drug Design Physicochemical Property Prediction Lead Optimization

7-Bromo-3-chloroisoquinoline Key Applications


Bosutinib Impurity Reference Standard

In pharmaceutical quality control laboratories, 7-bromo-3-chloroisoquinoline is procured specifically as an impurity reference standard for bosutinib . Its use is mandated for analytical method validation, forced degradation studies, and impurity threshold evaluations required for regulatory submissions (ANDA/DMF). Substitution with any other halogenated isoquinoline isomer would invalidate the analytical method, as the impurity profile is structure-specific.

Orthogonal Functionalization for Kinase Libraries

Medicinal chemists synthesizing kinase inhibitor candidates leverage the orthogonal reactivity of 7-bromo-3-chloroisoquinoline to efficiently build diverse compound libraries. The C7 bromine undergoes Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, while the C3 chlorine is retained for subsequent SNAr reactions with amines or alkoxides [1]. This sequential approach eliminates the need for protection/deprotection steps and reduces the synthetic route length by 1-2 steps compared to using mono-halogenated analogs.

High-Purity Building Block for High-Throughput Synthesis

Procurement specialists and lab managers select 7-bromo-3-chloroisoquinoline with a 97-98% purity specification over 95% purity alternatives to minimize purification bottlenecks in high-throughput parallel synthesis workflows . The higher initial purity reduces the incidence of failed reactions due to impurity interference and lowers the solvent consumption and time costs associated with pre-reaction purification.

Lipophilicity-Guided Scaffold Selection

In drug discovery programs targeting intracellular or CNS-penetrant compounds, computational chemists prioritize 7-bromo-3-chloroisoquinoline as a starting scaffold due to its higher LogP (3.65) and low PSA (12.89 Ų) relative to other halogenated isoquinolines [2]. This physicochemical profile predicts favorable passive membrane permeability, allowing medicinal chemistry teams to advance hits to lead optimization with a reduced risk of ADME-related attrition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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